ヨードペンタフルオロアセトン

説明

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest in the papers provided. For example, the synthesis of 1,1,1-trifluoroacetone is used as a hydride acceptor in the Oppenauer oxidation of secondary alcohols, demonstrating its reactivity and potential as a synthetic intermediate . Another paper describes a method for synthesizing 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetone, which involves several steps including imination, α-chlorination, hydride reduction, and ring closure . These methods highlight the synthetic versatility of trifluoroacetone, which could be extrapolated to the synthesis of iodopentafluoroacetone.

Molecular Structure Analysis

While the molecular structure of iodopentafluoroacetone is not directly analyzed in the papers, the structure of perfluoropentacene is discussed in one of the papers . Perfluoropentacene is described as a planar and crystalline material with a herringbone structure. This information about the molecular structure of a perfluorinated compound can provide some context for understanding the potential structural characteristics of iodopentafluoroacetone, such as its planarity and crystallinity.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving fluorinated compounds. For instance, the oxidation of perfluoroalkyl iodides to produce [bis(trifluoroacetoxy)iodo]perfluoroalkanes is described, which involves the use of Oxone and trifluoroacetic acid . This reaction showcases the reactivity of fluorinated iodides, which could be relevant to the chemical reactions of iodopentafluoroacetone. Additionally, the conversion of 2-(trifluoromethyl)aziridines into novel α-CF3-β-phenylethylamines using lithium diphenylcuprate is another example of the chemical transformations possible with fluorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are highlighted in the papers. For example, perfluoropentacene is reported to function as an n-type semiconductor in organic field-effect transistors (OFETs), with an electron mobility of 0.11 cm2 V-1 s-1 . This demonstrates the potential electronic properties of fluorinated compounds, which could be relevant to the properties of iodopentafluoroacetone. The papers do not provide specific details on the physical properties such as melting point, boiling point, or solubility of iodopentafluoroacetone, but the properties of related compounds suggest that it may exhibit unique electronic characteristics due to the presence of fluorine atoms.

科学的研究の応用

生体医科学研究における蛍光プローブ

ヨードペンタフルオロアセトンは、生体医科学研究において重要な蛍光プローブの設計と合成に使用されます 。これらのプローブは、高い感度と選択性を備えているため、細胞内の生体分子や分子活性の検出に最適です。その用途は、汚染物質の検出に役立つ環境モニタリングや食品安全にまで広がっています。

環境モニタリング

この化合物は、IoTベースの環境監視システムで重要な役割を果たしています 。有害な汚染物質やその他の環境ハザードを検出するために使用でき、空気、土壌、水の保護に役立ちます。これは、環境管理の改善を目指す政府や業界にとって特に重要です。

食品安全

食品安全の分野では、ヨードペンタフルオロアセトンは、食品の製造、包装、輸送に使用される物質の開発に貢献しています 。これにより、これらの物質が食品に移動した場合に健康上のリスクをもたらさないようにすることができます。

生体医用用途

疎水性や生体不活性などのヨードペンタフルオロアセトンの独特の物理化学的特性により、生体医用ポリマーにおいて貴重な成分となっています 。これらのポリマーは、遺伝子送達、薬物送達、組織工学など、さまざまな用途に使用されています。

化学合成

ヨードペンタフルオロアセトンは、ペンタフルオロアセトニル誘導体の合成における重要な試薬です 。不飽和化合物へのラジカル付加反応は、さまざまなクラスの有機化合物にペルフルオロアセトニル基を導入する便利な方法です。

材料科学

材料科学では、ヨードペンタフルオロアセトンは、特定の特性を持つ先端材料の開発に貢献しています 。これは、工学や力学に用途を持つ新しい材料の合成に関与しています。

分析化学

この化合物は、分析化学において、実験設計、サンプリング、較正戦略、実験結果の検証に役立っています 。化学分析の正確性と信頼性を確保するために不可欠です。

高分子科学

最後に、ヨードペンタフルオロアセトンは、特にフルオロポリマーの合成において、高分子科学において重要な役割を果たしています 。これらのポリマーは、その安定性と相分離特性により、さまざまな分野で用途があります。

Safety and Hazards

The safety data sheet for Iodopentafluoroacetone suggests that it may pose certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . In case of a spill or leak, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

作用機序

Target of Action

Iodopentafluoroacetone primarily targets unsaturated compounds such as ethylene and tetrafluoroethylene . It interacts with these compounds through a radical addition reaction, which is a convenient method of introducing the perfluoroacetonyl group into different classes of organic compounds .

Mode of Action

The mode of action of iodopentafluoroacetone involves a series of chemical reactions. Initially, iodopentafluoroacetone undergoes homolytic dissociation of the C-I bond, leading to the generation of a relatively stable heteroallyl radical . This radical then adds to the oxygen atom of the carbonyl group of another iodopentafluoroacetone molecule, accompanied by the elimination of an iodine radical from the ICF2 group . This process results in the formation of perfluoroacetonylpropenyl ether .

Biochemical Pathways

The biochemical pathways affected by iodopentafluoroacetone primarily involve the transformation of unsaturated compounds. For instance, under thermal initiation, iodopentafluoroacetone adds smoothly to ethylene, affording an adduct that serves as a starting material for preparing oxolane by intramolecular cyclization of iodide in the presence of CsF . The saponification of this adduct results in the formation of oxyoxolane, the product of intramolecular cyclization of the initially formed alcohol .

Pharmacokinetics

The ease of homolysis of the C-I bond in iodopentafluoroacetone, which leads to the generation of a relatively stable heteroallyl radical, suggests that the compound may have a significant metabolic fate .

Result of Action

The result of iodopentafluoroacetone’s action is the formation of various derivatives through radical addition reactions. For example, the addition of iodopentafluoroacetone to ethylene results in the formation of 2-(perfluoroacetonyl)ethyl iodide . Further transformations of this compound have been studied, leading to the formation of various other compounds .

Action Environment

Iodopentafluoroacetone can be found in the environment as an aerosol or gas via heat transfer . The compound’s reactivity and transformations are influenced by environmental conditions such as temperature. For instance, the dimerization of iodopentafluoroacetone occurs smoothly in the presence of Cu-powder at temperatures of 90-100°C .

特性

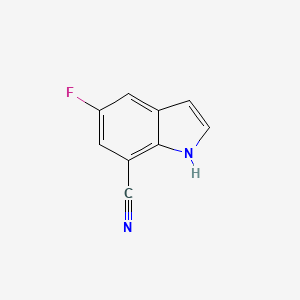

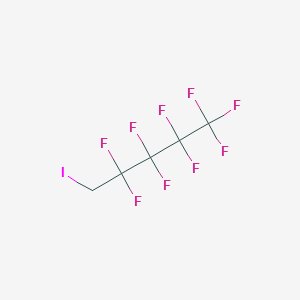

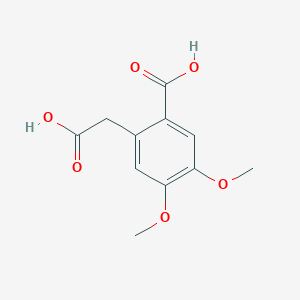

IUPAC Name |

1,1,1,3,3-pentafluoro-3-iodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F5IO/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYRGJEKKILDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396600 | |

| Record name | Iodopentafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57069-95-1 | |

| Record name | Iodopentafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)